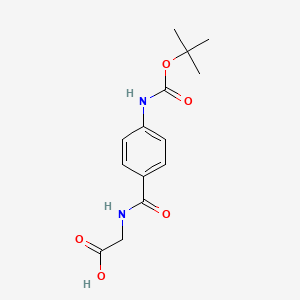

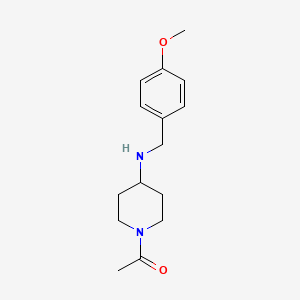

1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine" is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the analysis of this compound. For instance, the use of N-(2-acetoxy-4-methoxybenzyl)(AcHmb) as an amide-protecting group in the synthesis of asparagine N-linked glycopeptides is detailed, which shares structural similarities with the acetyl and methoxybenzyl groups in the compound of interest . Additionally, the study of polymorphs of a related compound, 4-(4-acetylphenyl)piperazin-1-ium 2-amino-4-nitrobenzoate, provides insights into the molecular structure and supramolecular associations that could be extrapolated to "1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine" .

Synthesis Analysis

The synthesis of related compounds involves the use of protecting groups to prevent unwanted side reactions, such as aspartimide formation . This suggests that a similar approach could be employed in the synthesis of "1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine," where appropriate protecting groups would be used to ensure the integrity of the molecule during the synthesis process.

Molecular Structure Analysis

The analysis of the molecular structure of related compounds reveals the importance of the conformation of the anions and cations and their respective twists in relation to the phenyl rings they are connected to . This information could be used to predict the molecular conformation of "1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine" and its potential polymorphs.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine," they do highlight the significance of hydrogen bonding in the stability of crystal structures . This implies that "1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine" may also engage in hydrogen bonding, which could influence its reactivity and interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine" can be inferred from the properties of similar compounds. For example, the crystal density, packing efficiency, and lattice energy are important factors in determining the stability of a crystal form . These properties would be relevant to the analysis of the physical state and stability of "1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine" under various conditions.

Mécanisme D'action

Target of Action

The primary target of 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine with the CCR5 receptor affects the pathway of HIV-1 entry into cells. By blocking the CCR5 receptor, the compound prevents macrophagetropic (R5) HIV-1 strains from infecting cells .

Result of Action

The blockade of the CCR5 receptor by 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine results in the prevention of HIV-1 infections . This is because the CCR5 receptor is an essential coreceptor for the entry of HIV-1 into cells .

Propriétés

IUPAC Name |

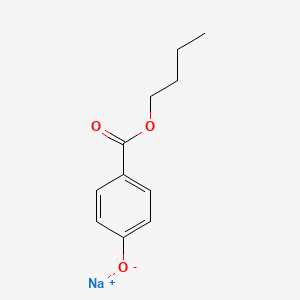

1-[4-[(4-methoxyphenyl)methylamino]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-12(18)17-9-7-14(8-10-17)16-11-13-3-5-15(19-2)6-4-13/h3-6,14,16H,7-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNCNELEEPAVFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)

![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)